Triazole vs. Pyrazole Azole Ring: Hydrogen-Bond Acceptor Topology Differentiates Target Compound from 3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
The target compound incorporates a 1H-1,2,4-triazole ring at the pyridazine 6-position, which contains three nitrogen atoms, versus the two-nitrogen 1H-pyrazole ring in the direct analog 3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (PubChem CID 39870750) [1]. This difference increases the hydrogen bond acceptor count from 5 (pyrazole analog) to 6 (target compound) and raises the topological polar surface area from approximately 58.6 Ų (pyrazole analog, computed) to 71.8 Ų (target compound) [2]. The additional nitrogen at the triazole 4-position provides a supplementary hydrogen-bond-accepting locus that is absent in the pyrazole analog, which has been shown in class-level kinase inhibitor SAR to alter both potency and selectivity profiles when the azole ring directly contacts the hinge region of the ATP-binding pocket [3].
| Evidence Dimension | Hydrogen bond acceptor count and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | HBA = 6; tPSA = 71.8 Ų; Molecular formula C₁₀H₁₃N₇ |
| Comparator Or Baseline | 3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (PubChem CID 39870750): HBA = 5; tPSA ≈ 58.6 Ų (computed); Molecular formula C₁₁H₁₄N₆ |
| Quantified Difference | ΔHBA = +1; ΔtPSA ≈ +13.2 Ų; ΔMW = +1.0 g/mol |
| Conditions | Computed physicochemical properties (PubChem/Cactvs); structural comparison |
Why This Matters
The differential hydrogen-bonding capacity directly impacts target binding and permeability, making the triazole analog a distinct chemical tool even within the same pyridazine-piperazine-azole family.
- [1] Santa Cruz Biotechnology. 3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (PubChem CID 39870750). Product technical datasheet. View Source
- [2] PubChem Compound Summary for CID 76145136, 3-(Piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine. Computed Properties section. View Source
- [3] CN101558070 – Triazolo-pyridazine protein kinase modulators. WIPO Patent Scope. Filed 2007. View Source
